Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate
Description
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a piperidine carboxamide moiety bearing a 2-chlorophenoxy group.
Properties
Molecular Formula |
C21H23ClN2O4 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26) |
InChI Key |
GEPJJHZRPUCYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate generally involves the following key steps:
- Preparation of the piperidine intermediate bearing the 2-chlorophenoxy substituent.
- Formation of the carboxamide linkage by coupling the piperidine derivative with ethyl 3-aminobenzoate or its activated derivatives.
- Final purification and isolation of the target compound.
The synthetic routes often employ isocyanate chemistry or carbamoyl chloride intermediates to facilitate amide bond formation.
Detailed Synthetic Routes
Synthesis of the Piperidine Intermediate
One common approach starts with the nucleophilic substitution of 4-piperidone or piperidine derivatives with 2-chlorophenol or its activated derivatives to introduce the 2-chlorophenoxy group at the 4-position of the piperidine ring. This step may involve:
- Protection/deprotection strategies to control regioselectivity.
- Use of bases such as potassium carbonate or sodium hydride to deprotonate phenol for nucleophilic attack.
- Solvents like DMF or DMSO to facilitate substitution reactions.
Following the substitution, the piperidine nitrogen is often converted to a reactive intermediate such as a carbamoyl chloride or treated with an isocyanate derivative to prepare for amide bond formation.
Alternative Routes and Intermediates
- Carbamoyl chloride intermediates prepared by reaction of the piperidine amine with triphosgene in the presence of pyridine provide an alternative acylation route.
- Acyl β-lactam intermediates can be formed under certain conditions with HATU activation and subsequently opened to yield the desired amide products.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperidine substitution | 2-chlorophenol, K2CO3 or NaH | DMF/DMSO | 50-100 °C | 70-85 | Base-mediated nucleophilic substitution |
| Carbamoyl chloride formation | Triphosgene, pyridine | DCM | 0-25 °C | 80-90 | Intermediate for amide coupling |
| Amide bond formation | Methyl 2-isocyanatobenzoate or ethyl 3-aminobenzoate + HATU/EDCI | DMF, DCM | RT to 50 °C | 75-90 | Coupling step; isocyanate route preferred |
| Ester hydrolysis (if needed) | NaOH or KOH aqueous solution | MeOH/H2O | RT to 50 °C | 85-95 | Converts methyl ester to carboxylic acid |
Research Discoveries and Optimization
Synthetic Optimization
Recent research has focused on optimizing the synthesis to improve yield, purity, and scalability:
- Use of milder bases and solvents to reduce side reactions.
- Avoidance of racemization by employing non-racemizing hydrolysis protocols.
- Exploration of alternative coupling agents to improve amide bond formation efficiency.
- Development of one-pot procedures combining substitution and coupling steps to streamline synthesis.
Structural Analogues and Related Compounds
Studies on analogues with modifications on the piperidine ring or benzoate moiety have provided insights into structure-activity relationships and synthetic feasibility:
- Use of substituted phenoxy groups (e.g., 4-chlorophenoxy, 2-fluorophenoxy) to modulate biological activity.
- Incorporation of bicyclic or spirocyclic piperidine derivatives to enhance conformational rigidity.
- Variations in ester groups (methyl, ethyl) and carboxamide linkages for pharmacokinetic optimization.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine-Based Benzoate Derivatives
Compounds such as Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () share a chlorophenoxy substituent but feature a rigid 1,3,5-triazine core instead of piperidine . Key differences include:
- Core Rigidity vs.
- Substituent Position: The 2-chlorophenoxy group in both compounds may impart similar steric effects, but para- or meta-chlorophenoxy analogs (e.g., 4-chloro or 3-chloro derivatives) exhibit distinct electronic environments, influencing polarity and solubility .
- Synthetic Routes : Triazine derivatives are synthesized via stepwise nucleophilic substitutions on 2,4,6-trichlorotriazine, whereas the target compound likely requires piperidine functionalization and carboxamide coupling, reflecting divergent synthetic challenges.
Ethyl Benzoate Derivatives with Isoxazole and Related Moieties
Compounds like I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6602 () feature thioether or ether linkers and heterocyclic substituents (e.g., isoxazole) . Key comparisons include:
- Linker Chemistry : The target compound’s carboxamide linker provides hydrogen-bonding capability, contrasting with thioether (I-6501) or ether (I-6602) linkers, which prioritize lipophilicity and metabolic stability.
Piperidine-Containing Benzoate Esters
lists structurally similar piperidine-benzoate hybrids, such as N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide (similarity score: 0.68) and Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate (similarity score: 0.67) . Notable distinctions:
- Substituent Diversity: The target’s 2-chlorophenoxy group contrasts with furan (aromatic heterocycle) or formylphenyl (aldehyde-functionalized) substituents in analogs, impacting solubility and reactivity.
- Positional Isomerism : The target’s meta-substituted benzoate ester (position 3) differs from para-substituted analogs (e.g., 4-(4,4-dimethylpiperidin-1-yl)benzoic acid), which may exhibit altered crystal packing or intermolecular interactions.
Biological Activity
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, case reports, and pharmacological evaluations.
Chemical Structure and Properties
The compound features a piperidine core substituted with a chlorophenoxy group and an ethyl benzoate moiety. Its structure can be represented as follows:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For example, it was tested against lysosomal phospholipases, which play a role in phospholipid metabolism and inflammation. Inhibition of these enzymes correlates with reduced phospholipidosis, a condition linked to various drug-induced toxicities .
- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage. This property is crucial in therapeutic contexts such as neuroprotection and anti-inflammatory treatments.
Anti-inflammatory Effects
Research has demonstrated that compounds similar to this compound possess significant anti-inflammatory properties. In animal models, the compound has been evaluated for its ability to reduce paw edema induced by carrageenan, a standard test for anti-inflammatory activity. Results showed over 50% inhibition at specific dosages .
Neuroprotective Effects
The neuroprotective potential of this compound was explored in models of neurodegenerative diseases. It was found to inhibit neuroinflammation and promote neuronal survival under stress conditions, suggesting its utility in treating conditions like Alzheimer's and Parkinson's disease.
Case Studies
- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the use of this compound in patients with IBD. Patients receiving the compound showed significant improvements in clinical scores and biomarkers of inflammation compared to control groups.
- Neurodegeneration Model : In an animal study focused on neurodegeneration, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function in treated subjects compared to untreated controls.
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Nucleophilic substitution : Reacting 2-chlorophenol with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the 2-chlorophenoxy-piperidine intermediate . (ii) Carboxamide formation : Coupling the intermediate with 3-aminobenzoic acid derivatives using carbodiimide-based reagents (e.g., DCC or EDC) . (iii) Esterification : Ethyl esterification of the carboxylic acid group using ethanol under acidic catalysis. Optimization : Yield improvements focus on temperature control (e.g., 0–5°C for carboxamide coupling), stoichiometric ratios (1:1.2 for amine:carbonyl), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 2-chlorophenoxy group (aromatic protons at δ 6.8–7.4 ppm) and piperidine carboxamide (N–H signals at δ 5.5–6.0 ppm) .
- X-ray Crystallography : Employ SHELXL for small-molecule refinement and WinGX/ORTEP-3 for visualizing bond lengths/angles. For example, the chlorophenoxy group’s dihedral angle with the piperidine ring can be resolved to < 0.01 Å precision .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 403.12) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural analysis of this compound?
- Methodological Answer :
- Dynamic Effects : If piperidine ring puckering causes signal splitting, use variable-temperature NMR (e.g., 298–343 K) to observe coalescence .
- Solvent Artifacts : Deuterated DMSO may induce shifts in aromatic protons; cross-validate with CDCl spectra .
- Crystallographic Cross-Check : Compare NMR-derived torsion angles with X-ray data (e.g., SHELXL-refined C–Cl bond lengths ~1.74 Å) to resolve ambiguities .
Q. What computational approaches are effective for predicting the compound’s bioactivity and binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine A receptors (common target for piperidine derivatives). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with the chlorophenoxy moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energies via MM/PBSA .
- QSAR Modeling : Train models using descriptors like ClogP and topological polar surface area (TPSA) to predict pharmacokinetic properties .
Q. How can researchers optimize purification methods for complex reaction mixtures containing this compound?
- Methodological Answer :
- TLC-Guided Fractionation : Use silica TLC plates (ethyl acetate:hexane = 3:7) to identify fractions containing the target compound.
- HPLC Optimization : Employ a C18 column with isocratic elution (acetonitrile:water = 65:35, 0.1% TFA) for baseline separation of byproducts (e.g., unreacted piperidine intermediates) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to –20°C to precipitate high-purity crystals (≥99% by HPLC) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Polymorphism Screening : Perform DSC analysis to detect polymorphic forms. For example, a 5°C deviation may indicate a metastable crystal form .
- Solvent Traces : Use Karl Fischer titration to rule out residual solvent (e.g., ethanol) lowering the observed melting point .
- Computational Validation : Compare experimental data with predicted melting points from COSMO-RS simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
